molecular formula C19H22F3N3O2S B2615480 N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921526-50-3

N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2615480
CAS No.: 921526-50-3
M. Wt: 413.46
InChI Key: OFEXDCKDYQBUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic small molecule featuring a benzylthio-imidazole core, a chemotype of significant interest in modern drug discovery, particularly in the field of oncology . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The molecular structure incorporates key pharmacophoric elements, including an imidazole ring with a hydroxymethyl substituent and a cyclopentyl acetamide group, which are common in compounds studied for their biological activity . The inclusion of a 4-trifluoromethylbenzyl moiety is a strategic modification; the trifluoromethyl group is known to enhance metabolic stability and membrane permeability, making it a valuable functional group in the development of bioactive compounds . While the specific mechanism of action for this exact compound requires empirical elucidation, analogs within the broader class of imidazole and benzimidazole derivatives have demonstrated potent anticancer activity through mechanisms such as interaction with DNA and inhibition of critical enzymes involved in cell proliferation . Structure-Activity Relationship (SAR) studies on similar molecules aim to optimize these interactions to improve efficacy and selectivity towards cancer cells while reducing potential toxicity . Researchers can utilize this compound as a key intermediate or a candidate for screening in projects focused on synthetic chemistry, medicinal chemistry, and the development of novel therapeutic agents. This product is provided for Research Use Only and is not approved for use in humans or as a drug.

Properties

IUPAC Name

N-cyclopentyl-2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2S/c20-19(21,22)14-7-5-13(6-8-14)12-28-18-23-9-16(11-26)25(18)10-17(27)24-15-3-1-2-4-15/h5-9,15,26H,1-4,10-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEXDCKDYQBUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Cyclopentyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide (CAS Number: 921820-92-0) is a compound with potential biological activity, particularly in the field of medicinal chemistry. Its unique structure, featuring an imidazole ring and a trifluoromethyl group, suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

The molecular formula of this compound is C19H22F3N3O2SC_{19}H_{22}F_{3}N_{3}O_{2}S, with a molecular weight of 413.5 g/mol. The presence of functional groups such as hydroxymethyl and thioether enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising findings:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar imidazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazone derivatives have demonstrated selective cytotoxicity towards multidrug-resistant cancer cells, suggesting that this compound may share this property .
  • Mechanisms of Action : The mechanisms underlying the biological activity of related compounds often involve the induction of apoptosis and disruption of mitochondrial function. For example, some thiosemicarbazone derivatives were shown to promote mitochondrial depolarization and glutathione depletion, leading to cell death .
  • Inhibition of Enzymatic Activity : Compounds containing thioether functionalities have been implicated in the inhibition of various enzymes, including cathepsin L, which is involved in tumor progression and metastasis. This suggests that this compound may also act as an enzyme inhibitor .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar imidazole derivatives on K562 cells (a human leukemia cell line). The results indicated a dose-dependent response with half-maximal effective concentrations (EC50 values) around 10 µM for cell death. The study highlighted the importance of structural features in enhancing cytotoxicity .

Study 2: Pharmacological Screening

In a pharmacological screening of thiosemicarbazones, several compounds demonstrated improved selectivity for P-glycoprotein-expressing cells. This suggests that modifications to the imidazole structure can significantly affect the bioactivity and selectivity of these compounds .

Data Summary

PropertyValue
Molecular FormulaC19H22F3N3O2SC_{19}H_{22}F_{3}N_{3}O_{2}S
Molecular Weight413.5 g/mol
Biological TargetsCancer cells, Enzymes
EC50 (K562 Cells)~10 µM
MechanismsApoptosis, Mitochondrial Disruption

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is C22H24F3N7OSC_{22}H_{24}F_3N_7OS, with a molecular weight of approximately 491.5 g/mol. The structure features a trifluoromethyl group, which is known to enhance the pharmacological properties of compounds.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated a series of substituted acetamides for their in vitro antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for certain derivatives .

Compound NameMIC (µg/mL)Target Organisms
Compound W65.19S. aureus, E. coli
Compound W15.08Candida albicans

Anticancer Activity

The anticancer potential of this compound has been explored through various studies that assess its efficacy against different cancer cell lines. In vitro studies have shown that certain imidazole derivatives can inhibit cancer cell proliferation effectively.

A notable example includes a series of benzamide analogues that were synthesized and evaluated for their anticancer activity against colorectal carcinoma cell lines. One compound demonstrated an IC50 value of 4.12 µM, indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) .

Compound NameIC50 (µM)Cancer Cell Line
Compound W174.12HCT116 (Colorectal Carcinoma)
5-FU7.69HCT116

Comparison with Similar Compounds

Thioether vs. Thiol Groups

describes N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide, which replaces the (4-CF₃-benzyl)thio group with a free thiol (-SH). Thioether linkages, as in the target molecule, are generally more stable than thiols, reducing oxidative degradation .

Aryl Substituents on Thioether

highlights compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide), where aryl groups (e.g., bromophenyl) are attached via triazole-thiazole linkages. In contrast, the target compound’s 4-CF₃-benzyl-thioether directly modifies the imidazole, likely enhancing π-π stacking interactions with aromatic residues in biological targets compared to halogenated aryl groups .

Acetamide Side Chain Modifications

Cyclopentyl vs. Cyclopropyl Groups

describes 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide, which substitutes the cyclopentyl group with a smaller cyclopropyl ring.

Thiazole vs. Imidazole Linkages

’s Compound 9 (2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) incorporates a thiazole-acetamide side chain. The target compound’s imidazole-acetamide structure may offer superior conformational flexibility, enabling better adaptation to enzyme active sites compared to rigid thiazole systems .

Lipophilicity and Solubility

The 4-CF₃-benzyl group significantly increases logP (lipophilicity) compared to analogs with smaller substituents (e.g., ’s thiol derivative). However, the hydroxymethyl group mitigates this effect, enhancing aqueous solubility—a critical factor for bioavailability .

Metabolic Stability

The CF₃ group resists oxidative metabolism, extending half-life relative to compounds with electron-donating groups (e.g., ’s 4-methoxyphenyl substituent) .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents LogP (Predicted) Notable Properties Reference
N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-CF₃-benzyl)thio)-1H-imidazol-1-yl)acetamide (Target) 4-CF₃-benzyl-thioether, hydroxymethyl ~3.5 High metabolic stability; balanced solubility
N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide () Thiol (-SH) ~2.8 Lower stability; increased polarity
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () 4-fluorophenyl, 4-methoxyphenyl ~3.2 Moderate CYP450 inhibition; rigid thiazole linkage
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide () Cyclopropyl, benzenesulfonyl ~3.7 High steric hindrance; reduced solubility

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis can be optimized using methods from , such as copper-catalyzed click chemistry for thioether formation, though specific conditions (e.g., solvent, base) may vary .
  • Agrochemical Relevance : The CF₃ group’s prevalence in pesticides ( ) hints at possible agrochemical utility, particularly in fungicides or herbicides requiring prolonged environmental stability .

Q & A

Q. What synthetic strategies are recommended for preparing N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Thioether formation : Reacting a thiol-containing imidazole intermediate (e.g., 5-(hydroxymethyl)-1H-imidazole-2-thiol) with 4-(trifluoromethyl)benzyl bromide in a polar aprotic solvent (e.g., DMF) using potassium carbonate (K₂CO₃) as a base at 60–80°C for 4–6 hours .
  • Acetamide coupling : The cyclopentylacetamide moiety is introduced via nucleophilic substitution or carbodiimide-mediated coupling. For example, reacting 2-chloro-N-cyclopentylacetamide with the imidazole intermediate in ethanol under reflux, monitored by TLC .
  • Optimization : Screen solvents (DMF, acetonitrile, THF) and bases (K₂CO₃, NaH) to maximize yield. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the hydroxymethyl (-CH₂OH) group (δ ~4.5–5.0 ppm) and trifluoromethyl (-CF₃) group (δ ~120–125 ppm in ¹³C NMR). The cyclopentyl protons appear as multiplet signals (δ ~1.5–2.5 ppm) .
  • IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3400 cm⁻¹), -C=O (acetamide, ~1650–1700 cm⁻¹), and -S-C (thioether, ~600–700 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S content (deviation <0.4%) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding interactions of this compound with target enzymes (e.g., COX-1/2 or kinases)?

Methodological Answer:

  • Protein Preparation : Retrieve the target enzyme’s crystal structure (PDB database) and perform energy minimization using tools like Schrödinger’s Protein Preparation Wizard.
  • Ligand Docking : Use AutoDock Vina or GOLD to dock the compound into the active site. Key parameters include:
    • Grid box centered on the catalytic site (e.g., COX-2’s hydrophobic channel).
    • Flexible side chains for residues within 5 Å of the ligand.
    • Scoring functions (e.g., ChemPLP) to rank binding poses .
  • Validation : Compare docking results with known inhibitors (e.g., celecoxib for COX-2) and validate via molecular dynamics simulations (100 ns) to assess binding stability .

Q. How can researchers resolve discrepancies in biological activity data for structurally similar imidazole-acetamide derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace trifluoromethyl with -F or -Cl) and test in enzyme inhibition assays. For example:
    • Replace the 4-(trifluoromethyl)benzyl group with 4-fluorophenyl (as in ) to assess impact on COX-2 selectivity .
    • Modify the cyclopentyl group to cyclohexyl or tert-butyl to study steric effects .
  • Data Normalization : Control for assay conditions (pH, temperature) and use standardized positive controls (e.g., indomethacin for COX inhibition).
  • Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify key structural determinants of activity .

Q. What are the common side reactions during the synthesis of the trifluoromethyl-containing thioether moiety, and how can they be mitigated?

Methodological Answer:

  • Side Reactions :
    • Hydrolysis of -CF₃ : Occurs under strongly acidic/basic conditions. Mitigate by using neutral solvents (e.g., THF) and avoiding prolonged heating .
    • Oxidation of Thioether : Prevent by conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) .
  • Purification Challenges : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate the target compound from byproducts like sulfoxides .

Q. How can the metabolic stability of the hydroxymethyl group be improved in derivative design?

Methodological Answer:

  • Prodrug Approach : Replace -CH₂OH with a phosphate ester (-CH₂OPO₃H₂) to enhance stability, which is cleaved in vivo by phosphatases .
  • Bioisosteric Replacement : Substitute -CH₂OH with a methyloxadiazole group, which mimics hydrogen-bonding capacity without oxidative liability .
  • In Vitro Stability Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.